phenyl (3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetate
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Overview
Description
Phenyl (3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetate is a complex organic compound featuring a dibenzo[b,e][1,4]diazepine core. This structure is notable for its potential pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl (3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetate typically involves multi-step organic reactions. One common route includes:
Formation of the Dibenzodiazepine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dibenzo[b,e][1,4]diazepine skeleton.
Introduction of the Phenyl and Dimethyl Groups:
Oxidation and Esterification: The final steps include oxidation to introduce the keto group and esterification to form the acetate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the keto group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Phenyl (3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, analgesic, and antipsychotic effects.
Industry: Potential use in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its interaction with specific molecular targets, such as enzymes or receptors. The dibenzodiazepine core can interact with neurotransmitter receptors in the brain, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Clozapine: An antipsychotic with a dibenzodiazepine structure.
Olanzapine: Another antipsychotic with a similar core structure.
Uniqueness
Phenyl (3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetate is unique due to its specific substitution pattern and the presence of the acetate ester, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dibenzodiazepine derivatives.
Properties
Molecular Formula |
C29H28N2O3 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
phenyl 2-(9,9-dimethyl-7-oxo-6-phenyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl)acetate |
InChI |
InChI=1S/C29H28N2O3/c1-29(2)17-23-27(25(32)18-29)28(20-11-5-3-6-12-20)31(24-16-10-9-15-22(24)30-23)19-26(33)34-21-13-7-4-8-14-21/h3-16,28,30H,17-19H2,1-2H3 |
InChI Key |
XEDURYKMDXKHRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)OC4=CC=CC=C4)C5=CC=CC=C5)C(=O)C1)C |
Origin of Product |
United States |
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